Emodin anthrone

Descripción general

Descripción

La emodin antrona es un compuesto natural que pertenece a la familia de las antraquinonas. Es un intermediario clave en la biosíntesis de varios compuestos bioactivos, incluyendo emodina e hipericina. La emodin antrona se deriva de la reducción de la emodina y es conocida por sus diversas actividades biológicas y potenciales aplicaciones terapéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La emodin antrona se puede sintetizar a través de varios métodos. Un método notable implica la reducción de la emodina utilizando cloruro estannoso (SnCl₂) y ácido clorhídrico (HCl) en condiciones de reflujo. Este método produce emodin antrona con alta eficiencia . Otra ruta sintética implica la litiación regioselectiva de la benzamida, seguida de ciclización e hidrogenación para producir emodin antrona .

Métodos de Producción Industrial: La producción industrial de emodin antrona típicamente implica la optimización de las rutas sintéticas mencionadas anteriormente para lograr altos rendimientos y pureza. El uso de reactores a gran escala y el control preciso de las condiciones de reacción son esenciales para una producción eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: La emodin antrona experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Principales Productos Formados:

Oxidación: Emodina

Reducción: Emodin antrona

Sustitución: Varias antraquinonas sustituidas

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Properties

Emodin anthrone has been extensively studied for its anticancer effects. Research indicates that it inhibits cancer cell proliferation and induces apoptosis through various mechanisms:

- Mechanisms of Action :

- Suppression of oncogenic signaling pathways such as protein kinase B (AKT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

- Induction of reactive oxygen species (ROS) formation, which triggers mitochondrial dysfunction and caspase-mediated apoptosis .

- Cell cycle arrest in specific phases (G2/M and S phases) .

Case Study: Prostate Cancer

In vitro studies on prostate cancer cell lines (PC3, DU145, LNCaP) demonstrated that this compound effectively inhibits cell growth and induces apoptosis. The compound enhances p53 and p21 expression while reducing the activation of CXCR4, contributing to its anticancer efficacy .

2. Anti-inflammatory Effects

this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation .

3. Laxative Effects

The compound is known for its purgative action, particularly when combined with rhein anthrone. Studies indicate that this compound stimulates large intestinal transit and increases water secretion in the intestines, making it effective for treating constipation .

Agricultural Applications

1. Crop Improvement

this compound serves as an intermediate in the biosynthesis of hypericin, a compound known for its role in improving crop resistance to pests and diseases. Its application in sustainable agriculture is being explored to enhance crop yields while minimizing chemical inputs .

2. Natural Pesticide Development

Due to its bioactive properties, this compound is being investigated as a potential natural pesticide. Its effectiveness against various agricultural pests could lead to reduced reliance on synthetic chemicals in farming practices.

Industrial Applications

1. Textile and Cosmetic Industries

this compound is utilized as a natural colorant in textiles and cosmetics due to its vibrant pigmentation properties. Its application extends to formulations that require environmentally friendly alternatives to synthetic dyes.

Comparative Data Table

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal | Anticancer treatment | Induces apoptosis, inhibits cell proliferation |

| Anti-inflammatory | Activates PPAR-γ | |

| Laxative | Stimulates intestinal transit | |

| Agricultural | Crop improvement | Enhances disease resistance through hypericin synthesis |

| Natural pesticide | Bioactivity against agricultural pests | |

| Industrial | Natural colorant | Used in textiles and cosmetics |

Mecanismo De Acción

La emodin antrona ejerce sus efectos a través de varios objetivos moleculares y vías. Se ha demostrado que interactúa con la familia de las MAP quinasas, incluyendo JNK, P38 y ERK, que desempeñan papeles cruciales en la proliferación, diferenciación e inflamación celular . Además, las propiedades antitumorales de la emodin antrona se asocian con la inhibición de las tirosina quinasas y otras vías de señalización involucradas en el crecimiento y supervivencia celular .

Comparación Con Compuestos Similares

La emodin antrona es parte de una familia más grande de antraquinonas, que incluye compuestos como crisofanol, cladofulvina y aloe-emodina antrona . En comparación con estos compuestos similares, la emodin antrona es única debido a su vía biosintética específica y su papel como intermediario clave en la síntesis de hipericina . Otros compuestos similares incluyen:

Crisofanol: Conocido por sus propiedades antiinflamatorias y anticancerígenas.

Cladofulvina: Exhibe actividad antifúngica.

Aloe-emodina Antrona: Estudiada por sus efectos purgantes sinérgicos en combinación con otras antronas.

La estructura química y las actividades biológicas distintas de la emodin antrona la convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Actividad Biológica

Emodin anthrone, a naturally occurring compound derived from various plant sources, has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies supported by research findings.

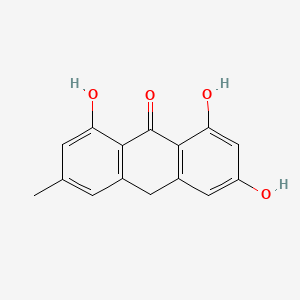

Chemical Structure and Properties

This compound is an anthraquinone derivative, structurally related to emodin. Its chemical formula is , and it exhibits properties characteristic of anthraquinones, including the ability to intercalate with DNA and interact with various cellular targets.

Pharmacological Activities

The biological activities of this compound are extensive and include:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial effects against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Helicobacter pylori, with minimum inhibitory concentrations (MICs) reported as low as 4 μg/mL for certain strains .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. It reduces the activation of NF-κB and the NLRP3 inflammasome, which are critical pathways in inflammatory responses .

- Antitumor Activity : this compound exhibits cytotoxicity against several cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspases and modulation of p53 signaling pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Interaction : this compound can intercalate into DNA, disrupting replication and transcription processes, which contributes to its antitumor effects .

- Inflammatory Pathway Modulation : It inhibits the expression of key inflammatory mediators by downregulating NF-κB signaling and affecting macrophage polarization. This modulation leads to reduced secretion of IL-1β and other inflammatory cytokines .

- Antioxidant Properties : this compound also exhibits antioxidant activity, which may play a role in its anti-inflammatory and anticancer effects by reducing oxidative stress in cells .

Table 1: Summary of Biological Activities of this compound

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound on LPS-induced RAW 264.7 macrophages. The results indicated that treatment with this compound significantly reduced nitric oxide (NO) production and pro-inflammatory cytokines compared to untreated controls, demonstrating its potential as an anti-inflammatory agent .

Case Study: Antitumor Activity

In another study, this compound was tested on various cancer cell lines, including breast and liver cancer. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating strong potential for further development as an anticancer therapeutic agent .

Propiedades

IUPAC Name |

1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJSXCAVRQXZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197684 | |

| Record name | Emodin anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-60-1 | |

| Record name | 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin anthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN-9-ANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 258 °C | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.